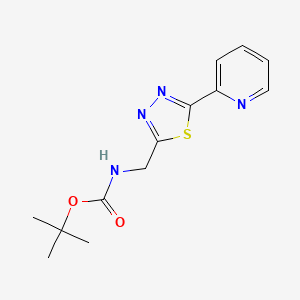![molecular formula C20H21FN2O B15054825 2-(3-Fluorophenyl)-5-((3-methylpiperidin-1-yl)methyl)benzo[d]oxazole](/img/structure/B15054825.png)
2-(3-Fluorophenyl)-5-((3-methylpiperidin-1-yl)methyl)benzo[d]oxazole
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(3-Fluorophenyl)-5-((3-methylpiperidin-1-yl)methyl)benzo[d]oxazole is a complex organic compound that belongs to the class of benzo[d]oxazoles This compound is characterized by the presence of a fluorophenyl group, a methylpiperidinyl group, and a benzo[d]oxazole core
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. This often includes the use of advanced catalytic systems and controlled reaction conditions to facilitate the efficient formation of the desired product .
Analyse Chemischer Reaktionen
Types of Reactions
2-(3-Fluorophenyl)-5-((3-methylpiperidin-1-yl)methyl)benzo[d]oxazole can undergo various types of chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be employed to modify the functional groups present in the compound.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents, and catalysts to achieve the desired transformations .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives, while substitution reactions can introduce new functional groups into the molecule .
Wissenschaftliche Forschungsanwendungen
2-(3-Fluorophenyl)-5-((3-methylpiperidin-1-yl)methyl)benzo[d]oxazole has a wide range of scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex molecules and in the study of reaction mechanisms.
Biology: The compound is investigated for its potential biological activities, including interactions with biological targets.
Medicine: Research explores its potential therapeutic applications, such as in the development of new drugs.
Industry: It is utilized in the development of new materials and chemical processes
Wirkmechanismus
The mechanism of action of 2-(3-Fluorophenyl)-5-((3-methylpiperidin-1-yl)methyl)benzo[d]oxazole involves its interaction with specific molecular targets and pathways. The fluorophenyl and methylpiperidinyl groups play a crucial role in its binding affinity and activity. The compound may interact with enzymes, receptors, or other proteins, leading to various biological effects .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- [(3-fluorophenyl)methyl][3-(2-methylpiperidin-1-yl)propyl]amine
- (1-[2-(3-Fluorophenyl)ethyl]piperidin-3-yl)-methylamine
Uniqueness
2-(3-Fluorophenyl)-5-((3-methylpiperidin-1-yl)methyl)benzo[d]oxazole is unique due to its specific structural features, which confer distinct chemical and biological properties.
Eigenschaften
Molekularformel |
C20H21FN2O |
|---|---|
Molekulargewicht |
324.4 g/mol |
IUPAC-Name |
2-(3-fluorophenyl)-5-[(3-methylpiperidin-1-yl)methyl]-1,3-benzoxazole |
InChI |
InChI=1S/C20H21FN2O/c1-14-4-3-9-23(12-14)13-15-7-8-19-18(10-15)22-20(24-19)16-5-2-6-17(21)11-16/h2,5-8,10-11,14H,3-4,9,12-13H2,1H3 |
InChI-Schlüssel |
VGNBQMXWMPHVHR-UHFFFAOYSA-N |
Kanonische SMILES |
CC1CCCN(C1)CC2=CC3=C(C=C2)OC(=N3)C4=CC(=CC=C4)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![2-Chloro-4-isopropyl-6,7-dihydro-5H-cyclopenta[b]pyridine-3-carbonitrile](/img/structure/B15054754.png)

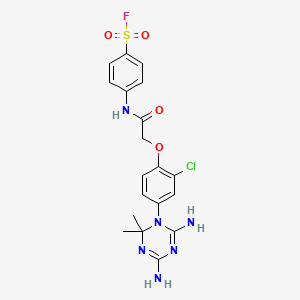
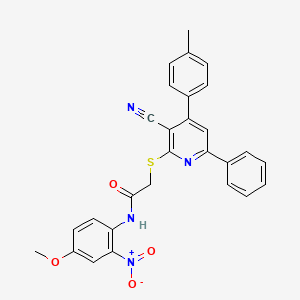
![N-Allyl-8-benzyl-8-azabicyclo[3.2.1]octan-3-amine](/img/structure/B15054785.png)


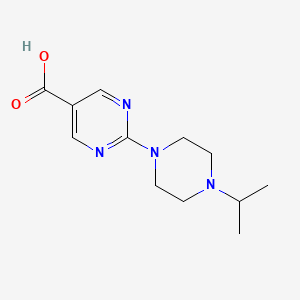
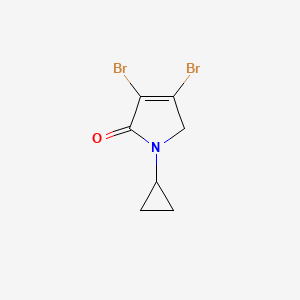

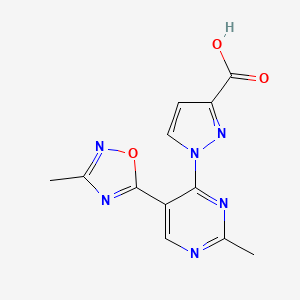
![5,11-Dihydroindolo[3,2-b]carbazole-6-carbonitrile](/img/structure/B15054833.png)
